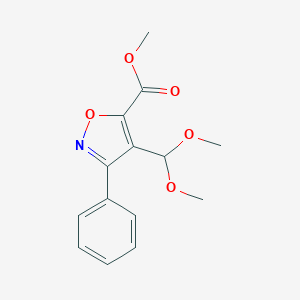

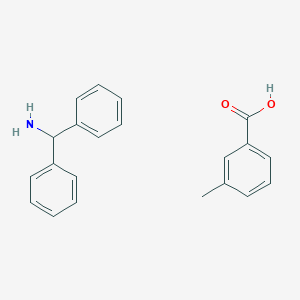

![molecular formula C9H8ClN3 B062924 7-Alil-4-cloro-7H-pirrolo[2,3-D]pirimidina CAS No. 186519-91-5](/img/structure/B62924.png)

7-Alil-4-cloro-7H-pirrolo[2,3-D]pirimidina

Descripción general

Descripción

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine, also known as 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine, is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de inhibidores de la Janus Kinasa (JAK)

“7-Alil-4-cloro-7H-pirrolo[2,3-D]pirimidina” es un bloque de construcción clave en la síntesis de muchos inhibidores de JAK . Los inhibidores de JAK son compuestos que inhiben la actividad de una o más de las enzimas de la familia JAK, interfiriendo así con la vía de señalización JAK - proteína transductora de señales y activadora de la transcripción (STAT) . Esta vía está involucrada en los procesos de división celular, muerte y formación de tumores . La señalización JAK-STAT alterada puede provocar una variedad de enfermedades que afectan al sistema inmunológico .

Tratamiento del cáncer

En el contexto del descubrimiento de fármacos anticancerígenos, se han identificado análogos de “this compound” sustituidos con diferentes aminas como potentes inhibidores de la cinasa 1 dependiente de fosfoinosítido 3 (PDK1), un objetivo crucial en la terapia del cáncer .

Tratamiento de enfermedades inflamatorias

Los inhibidores de JAK, que pueden sintetizarse utilizando “this compound”, tienen aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, como la artritis reumatoide, la psoriasis, la mielofibrosis, la policitemia vera, la dermatitis y otras .

Tratamiento de trastornos inflamatorios de la piel

“this compound” sirve como andamiaje para el desarrollo de potentes inhibidores de quinasas, incluidos candidatos prometedores para tratamientos innovadores de trastornos inflamatorios de la piel como la dermatitis atópica .

Síntesis de agentes antivirales

Los derivados de “this compound” han mostrado potencial como agentes antivirales .

Preparación de medicamentos

“this compound” se puede utilizar para preparar los inhibidores de JAK Tofacitinib, Ruxolitinib, SHR0302 y otros medicamentos .

Mecanismo De Acción

Target of Action

The primary targets of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction of cytokines, growth factors, and hormones . They are involved in cell division, death, and tumor formation processes .

Mode of Action

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine acts as an inhibitor of JAKs . It binds to these enzymes, thereby interfering with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The inhibition of JAKs by 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine disrupts the JAK-STAT signaling pathway . This disruption may lead to a variety of effects on the immune system, as this pathway is involved in immune response regulation .

Result of Action

The molecular and cellular effects of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially affect cell division and death processes, and may have therapeutic applications in the treatment of diseases like cancer and inflammatory conditions .

Action Environment

Under normal temperature and humidity conditions, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It serves as a scaffold for developing potent kinase inhibitors . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-D]pyrimidine core . Thus, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .

Cellular Effects

Derivatives of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine have demonstrated promising biological activities . Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity, showing potential in combating viral infections .

Molecular Mechanism

The molecular mechanism of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is primarily associated with its role as a building block in the synthesis of JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Temporal Effects in Laboratory Settings

Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Metabolic Pathways

Given its role as a building block in the synthesis of JAK inhibitors , it may be involved in pathways related to the JAK-STAT signaling pathway .

Subcellular Localization

Given its role in the synthesis of JAK inhibitors , it may be localized to areas of the cell where JAK-STAT signaling occurs .

Propiedades

IUPAC Name |

4-chloro-7-prop-2-enylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRIQTFDXVDHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594198 | |

| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186519-91-5 | |

| Record name | 4-Chloro-7-(2-propen-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186519-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)

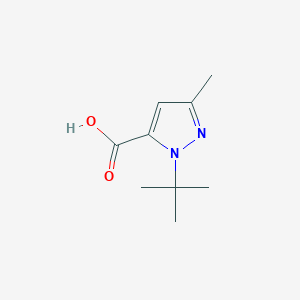

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)

![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)

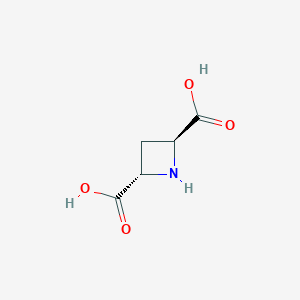

![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)

![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)